4-Bromo-1H-indazol-6-amine
Overview
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine involves the condensation of 1,4-benzodioxan-6-amine and 4-bromobenzaldehyde . This suggests that similar condensation reactions might be applicable for synthesizing 4-Bromo-1H-indazol-6-amine. Additionally, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis indicates that copper(I) iodide can be used as a catalyst in the synthesis of brominated aromatic compounds .
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex and is often confirmed using single crystal X-ray diffraction analysis. In the case of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, this technique was used to establish the 3D molecular structure and the intermolecular interactions responsible for the stability of the crystal structure . This implies that a similar approach could be used to analyze the molecular structure of 4-Bromo-1H-indazol-6-amine.
Chemical Reactions Analysis
The reactivity of brominated compounds is highlighted in the papers, where bromoalkynes are used in a palladium-catalyzed tandem reaction with o-aminophenols and isocyanides to produce 4-amine-benzo[b][1,4]oxazepines . This indicates that brominated compounds can participate in complex reactions involving palladium catalysis, which could be relevant for the chemical reactions of 4-Bromo-1H-indazol-6-amine.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Bromo-1H-indazol-6-amine are not directly reported, the properties of similar brominated compounds can provide some insights. For example, the novel compound synthesized in paper was evaluated for anti-inflammatory activity, showing good inhibition against the sPLA2 enzyme. This suggests that 4-Bromo-1H-indazol-6-amine could also possess biological activity, which could be explored in further studies.
Scientific Research Applications
Synthesis Methods
- A study describes the synthesis of various 3-aryl-1H-indazol-5-amine derivatives, which could be related to the synthesis methods of 4-Bromo-1H-indazol-6-amine. The process involves Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions (Wang et al., 2015).
- Another study focuses on regioselective protection and subsequent amine coupling reactions of indazoles, which could be relevant for manipulating 4-Bromo-1H-indazol-6-amine for specific research applications (Slade et al., 2009).
Chemical Reactions and Derivatives
- Research includes the development of a method for the palladium-catalyzed cyclization of β-bromo-α,β-unsaturated ketones with arylhydrazines leading to the synthesis of 1-aryl-1H-indazoles and pyrazoles, which can potentially include derivatives of 4-Bromo-1H-indazol-6-amine (Lee & Cho, 2012).
- A four-component reaction involving 1H-indazol-6-amine has been explored for synthesizing spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones, highlighting the versatility of 1H-indazol-6-amine in complex chemical syntheses (Dong & Wang, 2016).
Biological Activities and Applications
- A study explores the synthesis of pyrimido[1,2-b]indazole derivatives, which act as selective inhibitors of human monoamine oxidase B with potential neuroprotective activity. This suggests the role of indazole derivatives in neurological research and therapy (Jismy et al., 2020).
- Research on 1H-indazole-6-amine derivatives reveals their significant anticancer properties, particularly against colorectal cancer cell lines, indicating the potential of 4-Bromo-1H-indazol-6-amine derivatives in cancer research (Hoang et al., 2022).
Safety And Hazards
While specific safety and hazard information for 4-Bromo-1H-indazol-6-amine is not available, general precautions should be taken while handling it. This includes wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Future Directions
properties
IUPAC Name |
4-bromo-1H-indazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIYWFBIFWDMHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646142 | |
Record name | 4-Bromo-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1H-indazol-6-amine | |
CAS RN |
885518-53-6 | |
Record name | 4-Bromo-1H-indazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885518-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1H-indazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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